N1-(8-quinolyl)-2-chloroacetamide
Description
Contextualization of Quinolyl-Containing Compounds in Contemporary Chemical Science
The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal and materials chemistry. researchgate.netnih.gov This structural motif is not merely a synthetic curiosity but is found in a variety of natural products, most notably the anti-malarial alkaloid quinine. nih.govnih.gov The privileged nature of the quinoline ring is underscored by its presence in numerous approved pharmaceuticals, where it serves as a key pharmacophore. researchgate.netnih.gov
The versatility of quinoline derivatives stems from several key features. The nitrogen atom imparts basicity and the ability to engage in hydrogen bonding, while the extended aromatic system allows for π-π stacking interactions. nih.gov Furthermore, the quinoline ring can be functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties. This adaptability has led to the development of quinoline-based compounds with a wide spectrum of biological activities, including anti-inflammatory, antiviral, antibacterial, and anticancer properties. nih.govscilit.com For instance, the 8-hydroxyquinoline (B1678124) scaffold is a well-known chelating agent, a property that is often exploited in the design of chemical sensors and metal-sequestering agents. wikipedia.org
The Chloroacetamide Moiety: A Versatile Synthon and Molecular Scaffold
The chloroacetamide group is a highly valuable functional group in organic synthesis and chemical biology. researchgate.net Its utility is primarily derived from the presence of a reactive carbon-chlorine bond adjacent to a carbonyl group. This arrangement makes the chlorine atom susceptible to nucleophilic substitution, rendering chloroacetamides excellent electrophilic building blocks for the construction of more complex molecules. researchgate.net
In contemporary research, the chloroacetamide moiety has gained significant attention as a "warhead" for targeted covalent inhibitors. rsc.orgillinois.edunih.gov These inhibitors form a permanent covalent bond with a specific amino acid residue, often a cysteine, within a target protein. rsc.orgillinois.edu This mode of action can lead to enhanced potency and prolonged duration of action compared to non-covalent inhibitors. The reactivity of the chloroacetamide can be modulated by the surrounding chemical environment, allowing for a degree of control over its targeting specificity. nih.gov Beyond covalent inhibition, the chloroacetamide group is a staple in the synthesis of various nitrogen-containing heterocycles. researchgate.net
Research Significance and Academic Scope of N1-(8-quinolyl)-2-chloroacetamide
The academic significance of this compound lies at the intersection of its two core components. The molecule combines the proven biological relevance and coordinating properties of the 8-aminoquinoline (B160924) scaffold with the reactive, covalent-bonding potential of the chloroacetamide moiety. This unique combination suggests several promising avenues for research.
One of the most compelling potential applications for this compound is in the development of targeted therapeutic agents. The quinoline portion could act as a directing group, guiding the molecule to a specific biological target, such as a metalloenzyme, where the 8-amino group can chelate a metal ion. Once localized, the chloroacetamide "warhead" could then react with a nearby nucleophilic residue, leading to irreversible inhibition. This strategy could be particularly effective for enzymes where traditional competitive inhibitors have failed to achieve the desired selectivity or potency.
Furthermore, the compound could serve as a versatile chemical probe for studying biological systems. For instance, it could be used to selectively label and identify proteins that bind to quinoline-based ligands. The covalent nature of the interaction would facilitate the isolation and characterization of these target proteins.
Overview of the Academic Research Landscape for the Compound
A review of the current scientific literature indicates that this compound is a relatively underexplored compound. While extensive research exists on quinoline derivatives and chloroacetamide-containing molecules as separate classes, dedicated studies on this specific hybrid molecule are sparse. Its existence is noted in chemical supplier catalogs, indicating its accessibility for research purposes. aksci.com
This lack of extensive prior investigation presents a significant opportunity for original research. The foundational knowledge of its constituent parts provides a strong rationale for its synthesis and evaluation in various chemical and biological assays. The field is open for researchers to be the first to report on its synthetic optimization, its reactivity profile, and its potential applications in areas such as medicinal chemistry, chemical biology, and materials science. The novelty of this compound makes it an attractive target for academic laboratories seeking to explore new chemical space and develop innovative molecular tools.
Data Tables
Table 1: Properties of Quinoline
| Property | Value | Reference |
| Chemical Formula | C₉H₇N | wikipedia.org |
| Molar Mass | 129.16 g/mol | wikipedia.org |
| Appearance | Colorless to yellow hygroscopic liquid | wikipedia.org |
| Odor | Strong, characteristic | wikipedia.org |
| Solubility in Water | Slightly soluble in cold water, readily soluble in hot water | wikipedia.org |
| Key Applications | Precursor to 8-hydroxyquinoline, synthesis of dyes and pharmaceuticals | wikipedia.org |
Table 2: Properties of 2-Chloroacetamide
| Property | Value | Reference |
| Chemical Formula | ClCH₂CONH₂ | wikipedia.org |
| Molar Mass | 93.51 g/mol | wikipedia.orgsigmaaldrich.com |
| Appearance | Colorless to yellow solid | wikipedia.orgnih.gov |
| Melting Point | 116-120 °C | sigmaaldrich.comchemicalbook.com |
| Solubility in Water | Readily soluble | wikipedia.orgchemicalbook.com |
| Key Applications | Herbicide, preservative, synthon in pharmaceutical manufacturing | wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-quinolin-8-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-7-10(15)14-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSCGIHFKLZTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCl)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352823 | |
| Record name | N1-(8-quinolyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32889-11-5 | |
| Record name | N1-(8-quinolyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Organic Transformations
Retrosynthetic Analysis and Strategic Design for N1-(8-quinolyl)-2-chloroacetamide Synthesis
Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For this compound, the most logical and common disconnection occurs at the amide bond (C-N bond). This disconnection simplifies the target molecule into two readily available or synthesizable precursors: 8-aminoquinoline (B160924) and a chloroacetyl synthon, typically chloroacetyl chloride.
Figure 1: Retrosynthetic Disconnection of this compound
This strategy is highly efficient as it forms the target molecule in a single, reliable step from its key components. The forward reaction, an acylation, is a well-established and high-yielding transformation. This approach avoids complex multi-step sequences and the need for extensive protecting group chemistry, highlighting a convergent and atom-economical design. youtube.com
Synthesis of Key Precursors: 8-Aminoquinoline and Chloroacetyl Halides
The feasibility of the synthetic plan relies on the accessibility of the starting materials.
8-Aminoquinoline: This precursor is a pale yellow solid and can be prepared through several established methods. wikipedia.org
Classical Synthesis: The traditional route involves the nitration of quinoline (B57606), which yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. These isomers are then separated, and the 8-nitro isomer is subsequently reduced to 8-aminoquinoline using a reducing agent like tin powder in hydrochloric acid. wikipedia.org
Catalytic Hydrogenation: A more modern and efficient method involves the catalytic hydrogenation of 8-nitroquinoline. For instance, using an Adams platinic oxide catalyst in a solvent mixture of ethyl acetate, ethanol, and ether can afford 8-aminoquinoline in high yields (e.g., 96%). prepchem.com
Alternative Routes: Other synthetic pathways include the amination of 8-chloroquinoline (B1195068) and multicomponent reactions like the Povarov reaction, which can construct the substituted 8-aminoquinoline skeleton from simpler starting materials. wikipedia.orgrsc.org
Table 1: Comparison of Synthetic Routes to 8-Aminoquinoline
| Method | Starting Material | Reagents | Typical Yield | Notes |
|---|---|---|---|---|
| Classical Method | Quinoline | HNO₃/H₂SO₄, then Sn/HCl | Moderate | Involves separation of nitro-isomers. wikipedia.org |
| Catalytic Hydrogenation | 8-Nitroquinoline | H₂, PtO₂ | High (e.g., 96%) | Cleaner, high-yielding method. prepchem.com |
| Amination | 8-Chloroquinoline | Aminating Agent | Variable | Dependent on amination conditions. wikipedia.org |
| Povarov Reaction | 1,2-Phenylenediamines, enol ethers, aldehydes | Fluoroalcohols | Good | Builds the quinoline core directly. rsc.org |
Chloroacetyl Halides: Chloroacetyl chloride is the most common reagent for this synthesis due to its high reactivity. It is a colorless, lachrymatory liquid. wikipedia.org
From Chloroacetic Acid: It is frequently prepared by reacting chloroacetic acid with chlorinating agents such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosgene (B1210022) (COCl₂). wikipedia.orgchemicalbook.comguidechem.com
Industrial Production: On an industrial scale, methods include the chlorination of acetyl chloride, the carbonylation of methylene (B1212753) chloride, or the oxidation of vinylidene chloride. wikipedia.orgchemicalbook.com
Optimization of Reaction Conditions and Yield Enhancement for Academic Synthesis
To maximize the yield and purity of this compound in a laboratory setting, several reaction parameters can be optimized.
Stoichiometry: Using a slight excess of the acylating agent can drive the reaction to completion, but a large excess can lead to side reactions and purification challenges.
Base: The choice and amount of base are critical. An organic base like triethylamine (B128534) is often used in stoichiometric amounts to scavenge the HCl formed. researchgate.net In some protocols, an excess of the starting amine itself can act as the base. researchgate.net
Solvent: A dry, aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) is typically preferred to prevent hydrolysis of the highly reactive chloroacetyl chloride. researchgate.net
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction rate, and then allowed to warm to room temperature to ensure completion. ijpsr.info
Work-up: After the reaction is complete, a standard aqueous work-up is performed to remove the hydrochloride salt of the base and any unreacted starting materials. The product can then be purified by recrystallization or column chromatography.
By carefully controlling these conditions, yields for the synthesis of N-aryl chloroacetamides can be consistently high.
Nucleophilic Substitution Reactions of the Chloroacetamide Moiety
The chloroacetamide portion of this compound is a key functional handle for further molecular elaboration. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack (an SN2 reaction). researchgate.netresearchgate.net
The electrophilic α-carbon of the chloroacetamide readily reacts with a variety of soft and hard nucleophiles.
Oxygen Nucleophiles: Alkoxides and phenoxides can displace the chloride to form the corresponding α-alkoxy and α-aryloxy acetamides. For example, reaction with sodium ethoxide would yield N1-(8-quinolyl)-2-ethoxyacetamide. Hydroxide ions can also act as nucleophiles, leading to the formation of the α-hydroxy derivative. researchgate.net
Nitrogen Nucleophiles: Primary and secondary amines, as well as ammonia (B1221849) and azide (B81097) ions, are effective nucleophiles. These reactions lead to the formation of α-amino acetamides, which are valuable precursors for peptides and other biologically relevant molecules. Kinetic studies of the reaction between α-chloroacetanilides and benzylamines in DMSO have shown a stepwise mechanism with a rate-limiting expulsion of the chloride ion from a tetrahedral intermediate. nih.gov
Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react rapidly with the chloroacetamide moiety to form α-thioether derivatives. These reactions are often clean and high-yielding. researchgate.net
Table 2: Examples of Nucleophilic Substitution on this compound
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Oxygen | Sodium phenoxide (NaOPh) | α-Aryloxy acetamide (B32628) |
| Nitrogen | Benzylamine (BnNH₂) | α-(Benzylamino)acetamide |
| Sulfur | Sodium thiophenoxide (NaSPh) | α-(Phenylthio)acetamide |
The nucleophilic substitution reaction at the α-carbon of the chloroacetamide proceeds via an SN2 mechanism. In this mechanism, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). libretexts.org
For the parent compound, this compound, the α-carbon is achiral. Therefore, direct substitution does not create a stereocenter. However, stereochemistry becomes a critical consideration under two scenarios:
Chiral Nucleophile: If a chiral, non-racemic nucleophile is used, the product will be a mixture of diastereomers. The stereochemical outcome and diastereoselectivity would depend on the steric and electronic properties of both the substrate and the nucleophile.
Chiral Substrate: If a chiral center is present elsewhere in the molecule, or if the α-carbon itself is substituted to become chiral (e.g., in a derivative like N1-(8-quinolyl)-2-chloro-2-phenylacetamide), the SN2 reaction will proceed with inversion of configuration at that stereocenter. A reaction starting with an (R)-enantiomer would yield the (S)-enantiomer as the major product, and vice-versa. libretexts.org
Understanding these stereochemical principles is crucial for the asymmetric synthesis of complex target molecules derived from this compound.
Intramolecular Cyclization Reactions and Heterocycle Formation
The presence of a nucleophilic nitrogen atom within the quinoline ring system at position 1 and an electrophilic carbon in the chloroacetyl group sets the stage for intramolecular cyclization reactions. While direct literature on the intramolecular cyclization of this compound is not extensively detailed, the reactivity of analogous N-aryl-2-chloroacetamides provides a strong basis for predicting its behavior. researchgate.net Generally, the chlorine atom in N-substituted 2-chloroacetamides is readily displaced by intramolecular nucleophiles, leading to the formation of various heterocyclic structures such as imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net
In the case of this compound, the nitrogen atom of the quinoline ring can be postulated to act as an intramolecular nucleophile. Under basic conditions, this nitrogen could attack the electrophilic carbon of the chloroacetyl group, displacing the chloride ion and leading to the formation of a new heterocyclic ring fused to the quinoline core. This type of reaction would result in the formation of a tricyclic system, expanding the structural diversity of quinoline-based heterocycles.
A related intermolecular reaction has been reported in the synthesis of 8-aminoquinoline-melatonin derivatives. In this study, 8-aminoquinoline was reacted with N-(2-(1H-indol-3-yl)ethyl)-2-chloroacetamide in the presence of diisopropylethylamine and sodium iodide in DMF at 80°C. nih.gov This reaction demonstrates the nucleophilic character of the 8-amino group of quinoline, which displaces the chloride to form a new carbon-nitrogen bond. nih.gov This provides strong evidence for the feasibility of a similar, intramolecular reaction with this compound.
Table 1: Synthesis of an N-(quinolin-8-ylamino)acetamide Derivative nih.gov
| Reactants | Reagents and Conditions | Product |
| N-(2-(1H-indol-3-yl)ethyl)-2-chloroacetamide, 8-amino-quinoline | Diisopropylethylamine, NaI, DMF, 80 °C, 8 h | N-(2-(1H-indol-3-yl) ethyl)-2-(quinolin-8-ylamino) acetamide |
Advanced Derivatization and Functionalization Strategies
Beyond cyclization, the this compound scaffold allows for a variety of derivatization and functionalization strategies. These can target either the quinoline ring or the chloroacetyl moiety, opening avenues for creating a diverse library of compounds.
One documented example of functionalizing a closely related compound is the C-5 chlorination of N-(quinolin-8-yl)acetamide using trichloroisocyanuric acid (TCCA). This reaction demonstrates the possibility of selectively introducing substituents onto the quinoline ring, a key strategy in modifying the electronic and steric properties of the molecule. researchgate.net
Table 2: C-5 Chlorination of a Quinoline Derivative researchgate.net
| Substrate | Reagent | Product |
| N-(quinolin-8-yl)acetamide | Trichloroisocyanuric acid (TCCA) | 5-chloro-N-(quinolin-8-yl)acetamide |
Furthermore, the chloroacetyl group itself is a versatile handle for derivatization. The chlorine atom can be displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce new functional groups. For instance, reaction with various amines would lead to the corresponding N-substituted glycine (B1666218) amide derivatives of 8-aminoquinoline.
Advanced strategies could also involve metal-catalyzed cross-coupling reactions. While not specifically documented for this compound, the principles of such reactions are broadly applicable. For example, the chloroacetyl group could potentially participate in coupling reactions, or the quinoline ring could be functionalized using modern C-H activation techniques, which are well-established for quinoline derivatives.
Coordination Chemistry and Metallosupramolecular Architectures
Ligand Design Principles and Potential Coordination Modes of the 8-Quinolyl Amide Scaffold
The design of N1-(8-quinolyl)-2-chloroacetamide incorporates the classic 8-aminoquinoline (B160924) chelating motif. The quinoline (B57606) nitrogen and the amide group's carbonyl oxygen or imino nitrogen are positioned to act as a bidentate ligand, forming a stable five- or six-membered chelate ring with a metal center. The presence of the chloroacetamide group introduces further possibilities for coordination and reactivity.
Potential Coordination Modes:
Bidentate N,N-Coordination: The primary and most expected coordination mode would involve the nitrogen atom of the quinoline ring and the nitrogen atom of the amide linkage. This would form a five-membered chelate ring, a common and stable arrangement for 8-aminoquinoline derivatives.
Bidentate N,O-Coordination: Alternatively, coordination could occur through the quinoline nitrogen and the carbonyl oxygen of the acetamide (B32628) group. This would result in a six-membered chelate ring. The preferred mode (N,N vs. N,O) would depend on the metal ion's electronic properties (hard/soft acid-base principle) and the steric environment.
Monodentate Coordination: In certain steric or electronic conditions, the ligand might coordinate in a monodentate fashion, likely through the more basic quinoline nitrogen.
Bridging Coordination: The amide group could potentially bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.
The chloro-substituent on the acetyl group could also influence the ligand's electronic properties through inductive effects and potentially participate in weaker interactions with the metal center or neighboring molecules in the solid state.
Synthesis and Stoichiometric Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow standard procedures for coordination compound synthesis. A typical approach would involve reacting the ligand with a metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals) in a suitable solvent, such as ethanol, methanol, or acetonitrile. The stoichiometry of the resulting complexes (e.g., 1:1, 1:2, or 1:3 metal-to-ligand ratio) would be influenced by the metal ion's coordination number, oxidation state, and the reaction conditions (e.g., temperature, pH, and molar ratios of reactants).
Characterization of any synthesized complexes would employ a range of spectroscopic and analytical techniques:
Elemental Analysis: To determine the empirical formula and confirm the metal-to-ligand ratio.
Infrared (IR) Spectroscopy: To identify changes in the vibrational frequencies of the C=O and N-H bonds of the amide group upon coordination, providing evidence of metal-ligand bond formation.
UV-Vis Spectroscopy: To study the electronic transitions within the complex and compare them to the free ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR would reveal changes in the chemical shifts of the ligand's protons and carbons upon coordination.
A hypothetical data table for a series of synthesized complexes is presented below, illustrating the type of data that would be collected.
| Hypothetical Complex Formula | Metal Ion | M:L Ratio | Color | Melting Point (°C) | Molar Conductivity (Ω⁻¹cm²mol⁻¹) |
| [M(L)₂Cl₂] | Co(II) | 1:2 | Blue | >250 | ~15 (in DMF) |
| M(L)₂₂ | Ni(II) | 1:2 | Green | >250 | ~130 (in Methanol) |
| [M(L)Cl] | Cu(II) | 1:1 | Dark Green | 230-235 | ~12 (in DMF) |
| [M(L)₂]Cl₂ | Zn(II) | 1:2 | Colorless | >250 | ~125 (in Methanol) |
| L = this compound |
Structural Elucidation of Coordination Compounds via X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of coordination compounds. For complexes of this compound, this technique would provide unequivocal evidence of the coordination mode of the ligand, the geometry of the metal center (e.g., octahedral, tetrahedral, square planar), and the bond lengths and angles within the complex. Furthermore, it would reveal details of the packing in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking.
While no specific crystal structures for complexes of this compound are reported, related structures of other 8-quinolyl derivatives show a rich variety of coordination geometries and packing arrangements.
Below is a hypothetical table of crystallographic data for a potential complex.
| Parameter | Hypothetical Ni(C₁₁H₉ClN₂O)₂₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| V (ų) | 1978.5 |
| Z | 4 |
| R-factor | 0.045 |
Chelation Thermodynamics and Kinetic Studies of Metal-Ligand Binding
The stability of the metal complexes in solution would be quantified by determining their formation constants (or stability constants, K). Techniques such as potentiometric or spectrophotometric titrations could be employed to measure these thermodynamic parameters. The data would provide insight into the affinity of this compound for different metal ions, which is crucial for understanding its potential applications in areas like metal ion sensing or extraction.
Kinetic studies, using methods like stopped-flow spectroscopy, would investigate the rates and mechanisms of complex formation and dissociation. This information is vital for understanding the lability of the complexes and their reactivity in dynamic systems.
Formation of Supramolecular Assemblies and Polymeric Coordination Networks
The bifunctional nature of the this compound ligand, with its chelating site and potential for hydrogen bonding via the amide N-H group, makes it a candidate for the construction of supramolecular assemblies. Through careful selection of metal ions and reaction conditions, it is conceivable to form discrete multinuclear cages, one-dimensional chains, two-dimensional layers, or three-dimensional coordination polymers. The chloro-substituent could also participate in halogen bonding, further directing the self-assembly process.
Investigation of Redox Properties in Metal-Bound this compound Complexes
Cyclic voltammetry and other electrochemical techniques would be essential for probing the redox behavior of the metal complexes. These studies would reveal whether the metal center undergoes reversible or irreversible oxidation or reduction processes. The coordination of this compound is expected to influence the redox potentials of the metal ion. For instance, the electron-donating or -withdrawing nature of the ligand can stabilize certain oxidation states of the metal. Furthermore, the ligand itself might exhibit redox activity, which could be modulated by coordination. Studies on the related 8-quinolinol have shown that its reducing power is affected by complexation with metal ions. capes.gov.br
Advanced Spectroscopic and Computational Analysis
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structure Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of N1-(8-quinolyl)-2-chloroacetamide in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the precise assignment of all proton and carbon signals.
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring and the chloroacetamide moiety. The aromatic region will display a complex pattern of multiplets for the six protons of the quinoline ring. Due to the substitution at the 8-position, these protons are chemically non-equivalent. The chemical shifts are influenced by the electron-withdrawing nature of the amide group and the electronic effects of the nitrogen atom within the heterocyclic ring. The protons on the carbocyclic ring (positions 5, 6, and 7) and the heterocyclic ring (positions 2, 3, and 4) will have characteristic chemical shifts and coupling constants. The NH proton of the amide linkage is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methylene (B1212753) protons (CH₂) of the chloroacetyl group will present as a singlet, shifted downfield due to the deshielding effect of the adjacent carbonyl and chlorine atom.
The ¹³C NMR spectrum will provide information on the carbon framework. It is expected to show eleven distinct signals, corresponding to the nine carbon atoms of the quinoline ring and the two carbons of the chloroacetamide group. The carbonyl carbon (C=O) will be observed at a significantly downfield chemical shift. The carbon atoms of the quinoline ring will appear in the aromatic region, with their specific shifts determined by the local electronic environment. The methylene carbon of the chloroacetyl group will be found in the aliphatic region, influenced by the attached chlorine atom.
2D NMR techniques are invaluable for confirming the assignments. A ¹H-¹H COSY spectrum will reveal the coupling relationships between adjacent protons on the quinoline ring, aiding in their sequential assignment. An HSQC spectrum will correlate the proton signals with their directly attached carbon atoms, providing definitive ¹H-C one-bond correlations.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| NH (amide) | 9.5 - 10.5 | br s |
| Quinoline H-2 | 8.8 - 9.0 | dd |
| Quinoline H-4 | 8.0 - 8.2 | dd |
| Quinoline H-3 | 7.4 - 7.6 | dd |
| Quinoline H-5 | 7.5 - 7.7 | d |
| Quinoline H-6 | 7.3 - 7.5 | t |
| Quinoline H-7 | 7.6 - 7.8 | d |
| CH₂ (chloroacetyl) | 4.2 - 4.5 | s |
Note: Predicted values are based on data from analogous quinoline and chloroacetamide derivatives. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (amide) | 165 - 170 |
| Quinoline C-8 | 148 - 150 |
| Quinoline C-2 | 147 - 149 |
| Quinoline C-4 | 135 - 137 |
| Quinoline C-8a | 138 - 140 |
| Quinoline C-4a | 128 - 130 |
| Quinoline C-6 | 127 - 129 |
| Quinoline C-5 | 121 - 123 |
| Quinoline C-3 | 121 - 123 |
| Quinoline C-7 | 116 - 118 |
| CH₂ (chloroacetyl) | 42 - 45 |
Note: Predicted values are based on data from analogous quinoline and chloroacetamide derivatives. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to elucidate its fragmentation pathways under ionization. Electron ionization (EI) and electrospray ionization (ESI) are common techniques that can be employed.
The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (C₁₁H₉ClN₂O). The presence of the chlorine atom will be evident from the isotopic pattern of the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, characteristic of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of this compound under mass spectrometric conditions is likely to proceed through several characteristic pathways. Cleavage of the amide bond is a common fragmentation route for such compounds. This can lead to the formation of the 8-aminoquinoline (B160924) cation and the chloroacetyl radical, or the quinolyl isocyanate cation and a chloroacetaldehyde (B151913) molecule. Another prominent fragmentation would be the loss of the chloroacetyl group to give the 8-aminoquinoline fragment ion. Further fragmentation of the quinoline ring system can also occur, leading to smaller, characteristic ions.
Table 3: Predicted Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 220/222 | [C₁₁H₉ClN₂O]⁺ | Molecular Ion |
| 144 | [C₉H₈N₂]⁺ | Loss of chloroacetyl group |
| 143 | [C₉H₇N₂]⁺ | Loss of chloroacetamide |
| 117 | [C₈H₇N]⁺ | Fragmentation of quinoline ring |
| 77 | [C₂H₂ClO]⁺ | Chloroacetyl cation |
Note: The m/z values correspond to the most abundant isotope. The presence of chlorine will result in isotopic peaks.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.
The IR spectrum is expected to show a characteristic N-H stretching vibration for the amide group in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide (Amide I band) will be a strong absorption, typically observed between 1650 and 1690 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1520-1570 cm⁻¹. The C-N stretching vibration will also be present. The aromatic C-H stretching vibrations of the quinoline ring will appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the ring system will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration of the chloroacetyl group is anticipated in the range of 600-800 cm⁻¹.
The Raman spectrum will also exhibit these vibrational modes, but with different relative intensities. Non-polar bonds, such as the C=C bonds of the aromatic ring, often produce strong signals in the Raman spectrum, providing complementary information to the IR spectrum.
Table 4: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| N-H Stretch (Amide) | 3200 - 3400 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=O Stretch (Amide I) | 1650 - 1690 | IR |
| N-H Bend (Amide II) | 1520 - 1570 | IR |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | IR, Raman |
| C-Cl Stretch | 600 - 800 | IR, Raman |
Note: Predicted values are based on data from analogous quinoline and chloroacetamide derivatives.
Electronic Spectroscopy (Ultraviolet-Visible Absorption and Fluorescence Emission)
Ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectroscopy provide insights into the electronic transitions within the this compound molecule.
The UV-Vis absorption spectrum is expected to be dominated by the electronic transitions of the quinoline chromophore. Quinoline derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π* transitions. The presence of the amino-amide substituent at the 8-position is likely to cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted quinoline.
Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The fluorescence emission spectrum will be red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, will be influenced by the molecular structure and the solvent environment. The nature of the substituent at the 8-position can significantly affect the fluorescence characteristics of the quinoline ring.
Computational Chemistry and Theoretical Studies of this compound
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) calculations are a powerful computational tool to investigate the electronic structure, molecular geometry, and reactivity of this compound. By employing appropriate functionals and basis sets, various molecular properties can be predicted.
DFT calculations can be used to optimize the ground-state geometry of the molecule, providing theoretical bond lengths, bond angles, and dihedral angles. These calculated geometric parameters can be compared with experimental data if available. The calculated vibrational frequencies from DFT can aid in the assignment of experimental IR and Raman spectra.
Furthermore, DFT allows for the calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. The distribution of HOMO and LUMO densities can reveal the regions of the molecule that are most likely to act as electron donors and acceptors, respectively, providing insights into its reactivity towards electrophiles and nucleophiles. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify sites susceptible to electrostatic interactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations can be employed to study the conformational dynamics and intermolecular interactions of this compound in different environments, such as in various solvents or in the presence of biological macromolecules.
MD simulations provide a time-resolved picture of the molecule's motion, allowing for the exploration of its conformational landscape. This is particularly useful for understanding the flexibility of the chloroacetamide side chain and its orientation relative to the quinoline ring. The simulations can identify the most stable conformations and the energy barriers between them.
When simulated in a solvent, MD can reveal the nature of the solute-solvent interactions, such as hydrogen bonding between the amide group and water molecules. In the context of biological systems, MD simulations can be used to model the binding of this compound to a target protein, providing insights into the binding mode, key interacting residues, and the stability of the complex. This information is crucial for understanding its potential biological activity.
Quantitative Structure-Property Relationship (QSPR) Modeling
The foundation of a QSPR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several classes:
Constitutional (0D) descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts.
Topological (2D) descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms, such as branching and shape indices.
Geometrical (3D) descriptors: These are calculated from the 3D coordinates of the atoms and describe the molecule's size and shape.
Physicochemical descriptors: These relate to properties like lipophilicity (log P), polarizability, and molar refractivity.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as orbital energies (HOMO, LUMO) and partial charges.
Once a set of descriptors is calculated for a series of related compounds, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms are employed to build a model that links these descriptors to a specific property of interest. nih.govnih.gov For instance, in the broader class of quinoline derivatives, QSPR studies have been used to predict properties like antitubercular activity, inhibitory activity against various enzymes, and physicochemical properties like refractive index and polarizability. nih.govmdpi.com Similarly, QSAR (Quantitative Structure-Activity Relationship), a subset of QSPR focused on biological activity, has been applied to chloroacetamide derivatives to understand their antimicrobial potential. srce.hrnih.gov
For this compound, a hypothetical QSPR study would involve calculating a range of molecular descriptors. These descriptors would then be used to predict various properties. The table below illustrates the types of molecular descriptors that would be relevant in a QSPR study of this compound.
| Descriptor Type | Descriptor Example | Hypothetical Value for this compound | Significance in QSPR Modeling |
| Constitutional | Molecular Weight | 220.66 g/mol | Influences transport properties and bioavailability. |
| Number of Nitrogen Atoms | 2 | Potential sites for hydrogen bonding and coordination. | |
| Number of Chlorine Atoms | 1 | Affects lipophilicity and can be involved in specific interactions. | |
| Topological | Wiener Index | Value would be calculated | Relates to molecular branching and compactness. |
| Kier & Hall Connectivity Indices | Value would be calculated | Describes the degree of branching and connectivity in the molecule. | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Value would be calculated | A measure of lipophilicity, crucial for membrane permeability. |
| Topological Polar Surface Area (TPSA) | Value would be calculated | Predicts drug transport properties such as intestinal absorption. | |
| Quantum-Chemical | HOMO (Highest Occupied Molecular Orbital) Energy | Value would be calculated | Relates to the molecule's ability to donate electrons. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Value would be calculated | Relates to the molecule's ability to accept electrons. | |
| Dipole Moment | Value would be calculated | Indicates the overall polarity of the molecule. |
Note: The values in the "Hypothetical Value" column are either known factual data or are placeholders to illustrate the type of data used in a QSPR analysis, as specific computational studies for this exact compound are not available.
Structure Activity Relationship Sar Studies and Molecular Interactions
Design and Synthesis of N1-(8-quinolyl)-2-chloroacetamide Analogues for SAR Investigations
The design of analogues of this compound for SAR studies typically involves systematic modifications of both the quinoline (B57606) core and the chloroacetamide side chain. The primary precursor for the synthesis of the parent compound is 8-aminoquinoline (B160924), which provides the key quinoline-8-amine moiety. mdpi.com
The general synthetic route to this compound involves the acylation of 8-aminoquinoline with chloroacetyl chloride. This reaction is typically carried out in an inert solvent with a base to neutralize the hydrogen chloride byproduct.
A variety of analogues can be synthesized by modifying either the starting amine or the acylating agent. For SAR investigations, these modifications can be categorized as follows:
Substitution on the Quinoline Ring: Introducing substituents at various positions on the quinoline ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. For instance, the regioselective nitration of 8-aminoquinoline amides can be achieved to introduce nitro groups at the C5 and C7 positions. acs.org
Modification of the Acetamide (B32628) Group: The chloroacetamide moiety can be altered by replacing the chlorine atom with other halogens (e.g., fluorine, bromine, iodine) to study the effect of the leaving group on reactivity. Additionally, the length of the alkyl chain can be extended or branched.
Replacement of the Chloroacetamide Side Chain: More significant modifications can involve replacing the entire chloroacetamide group with other functionalities to explore different modes of interaction. For example, non-conjugated alkenyl amides can be synthesized via cross-metathesis to introduce reactive alkene functionalities. nih.govnih.gov
The synthesis of a series of N-(quinolin-8-yl)acetamide derivatives has been reported, providing a basis for creating a library of compounds for SAR studies. researchgate.net These synthetic strategies allow for the systematic exploration of the chemical space around the this compound scaffold.
Correlation of Structural Modifications with Chemical Reactivity and Coordination Behavior
The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom bearing the chlorine atom and the coordinating ability of the quinoline nitrogen and the amide group.
Chemical Reactivity: The chlorine atom in the chloroacetamide group is a good leaving group, making the adjacent methylene (B1212753) group susceptible to nucleophilic attack. The reactivity of this position can be influenced by electronic effects from the quinoline ring. Electron-withdrawing substituents on the quinoline ring would be expected to increase the electrophilicity of the chloroacetamide group, enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups may decrease its reactivity.
Coordination Behavior: The 8-aminoquinoline moiety is a well-known bidentate chelating agent, capable of coordinating with various metal ions through the quinoline nitrogen and the exocyclic amine nitrogen. In this compound, the amide nitrogen can also participate in coordination. The coordination properties can be fine-tuned by introducing substituents on the quinoline ring, which can alter the basicity of the quinoline nitrogen and introduce steric hindrance. The formation of stable complexes with transition metals is a key feature of 8-aminoquinoline amides, which can be exploited for catalytic applications or to enhance biological activity. mdpi.com
Computational Docking and Molecular Modeling for Predicted Binding Interactions
Computational methods, particularly molecular docking and molecular dynamics simulations, are invaluable tools for predicting the binding interactions of this compound and its analogues with biological macromolecules such as proteins and enzymes. These studies can provide insights into the binding mode, affinity, and the key intermolecular interactions that stabilize the ligand-receptor complex.
Molecular docking studies on related quinoline derivatives have highlighted several key interaction patterns:
Hydrogen Bonding: The quinoline nitrogen atom frequently acts as a hydrogen bond acceptor, forming crucial interactions with backbone NH groups of amino acid residues in protein binding sites. nih.gov The amide group of the chloroacetamide side chain can also participate in hydrogen bonding, acting as both a donor (N-H) and an acceptor (C=O).
π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. These interactions contribute significantly to the binding affinity.
Hydrophobic Interactions: The quinoline ring and any alkyl portions of the side chain can form favorable hydrophobic interactions with nonpolar pockets within the protein.
For this compound, docking studies would likely predict a binding mode where the quinoline ring is buried in a hydrophobic pocket, with the quinoline nitrogen and amide group forming specific hydrogen bonds with the protein. The chloroacetamide group could either be involved in further interactions or be positioned to react with a nearby nucleophilic residue, leading to covalent modification of the target protein.
Ligand-Protein and Ligand-Enzyme Interaction Profiling (Theoretical and Experimental Approaches)
The interaction of this compound with proteins and enzymes can be profiled using a combination of theoretical and experimental approaches.
Theoretical Approaches: As discussed in the previous section, molecular docking and molecular dynamics simulations can provide a detailed theoretical model of the ligand-protein interactions. These models can predict binding affinities and identify key residues involved in the interaction, guiding the design of more potent and selective analogues.
Experimental Approaches: A variety of experimental techniques can be employed to validate the theoretical predictions and to characterize the binding interactions:
Enzyme Inhibition Assays: If a target enzyme is known, the inhibitory activity of this compound and its analogues can be determined. SAR from these assays can reveal which structural features are critical for activity.
Biophysical Techniques: Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Spectroscopy can be used to measure the binding affinity and thermodynamics of the ligand-protein interaction.
X-ray Crystallography: Obtaining a crystal structure of the ligand bound to its target protein provides the most definitive experimental evidence of the binding mode and the specific intermolecular contacts.
Mass Spectrometry: This technique can be used to confirm covalent modification of a target protein by the reactive chloroacetamide group.
While specific experimental data for this compound is not widely available in the public domain, studies on other quinoline-based inhibitors provide a framework for how such profiling would be conducted. For instance, the biological activity of 8-hydroxyquinoline (B1678124) derivatives has been extensively studied, with SAR revealing the importance of substituents and their positions on the quinoline ring for antifungal and anticancer activities. nih.govnih.govmdpi.com
Applications in Chemical Sensing and Advanced Materials
Development of N1-(8-quinolyl)-2-chloroacetamide-Based Chemo- and Biosensors
Ratiometric Fluorescent Sensing Mechanisms for Metal Ions
Ratiometric fluorescent sensing is a powerful analytical technique that relies on changes in the ratio of fluorescence intensities at two different wavelengths upon interaction with an analyte. This method offers a built-in self-correction for environmental effects and instrumental variations, leading to more accurate and reliable measurements. While specific studies on the ratiometric sensing mechanism of this compound are not extensively detailed in publicly available literature, the general principles for similar 8-amidoquinoline derivatives involve mechanisms such as intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF).
Upon binding to a metal ion, the conformational and electronic properties of the this compound molecule can be significantly altered. This can lead to the formation of a new emissive species or a shift in the emission spectrum, providing the basis for a ratiometric response. For instance, the interaction with a metal ion could restrict the rotation around certain bonds, leading to an increase in fluorescence quantum yield at a specific wavelength.
Selective Detection of Transition Metal Ions (e.g., Zn(II), Cu(II), Hg(II))
The selective detection of specific transition metal ions is crucial due to their biological and environmental importance. Derivatives of 8-aminoquinoline (B160924) have shown considerable promise as fluorescent probes for various metal ions.
Zinc (II): Zinc is an essential micronutrient, and its detection is vital in biological systems. Carboxamidoquinoline derivatives have been designed as "naked-eye" and ratiometric fluorescent sensors for Zn(II). For example, a related compound, 2-((2-(2-hydroxyethoxy)ethyl)amino)-N-(quinolin-8-yl)acetamide (AQZ), demonstrates a significant increase in fluorescence quantum yield and a 75 nm red-shift in its emission spectrum upon binding to Zn(II) in a buffered aqueous solution. This suggests that this compound could be similarly functionalized to achieve high selectivity and sensitivity for Zn(II).
Copper (II): Copper is another essential but potentially toxic metal ion. The development of selective probes for Cu(II) is of great interest. While direct studies on this compound for Cu(II) detection are limited, the general class of 8-aminoquinoline derivatives has been explored for this purpose. The interaction with Cu(II) often leads to fluorescence quenching due to the paramagnetic nature of the Cu(II) ion, which can be utilized for "turn-off" sensing.
Mercury (II): Mercury is a highly toxic heavy metal, and its detection in the environment is a priority. Fluorescent chemosensors offer a sensitive means for Hg(II) detection. The design of such sensors often involves soft donor atoms like sulfur, which have a high affinity for the soft acid Hg(II). While the nitrogen and oxygen donors in this compound might show some affinity for Hg(II), modifications to the core structure would likely be necessary to achieve high selectivity over other metal ions.
| Metal Ion | Potential Sensing Mechanism | Observed/Expected Spectral Change |
| Zn(II) | Chelation-Enhanced Fluorescence (CHEF), Ratiometric | Fluorescence enhancement, Red/Blue shift in emission |
| Cu(II) | Fluorescence Quenching | Decrease in fluorescence intensity |
| Hg(II) | Coordination Binding | Change in fluorescence, often quenching |
Role in Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)
The luminescent properties of quinoline (B57606) derivatives make them attractive candidates for use in advanced materials, including Organic Light-Emitting Diodes (OLEDs). The 8-hydroxyquinoline (B1678124) core, a close relative of the quinoline in this compound, is a well-known component of efficient electron-transporting and emissive materials in OLEDs, most notably in the form of tris(8-hydroxyquinolinato)aluminum (Alq3).
While there is no specific research detailing the direct application of this compound in OLEDs, its structural features suggest potential. The quinoline moiety can provide the necessary electron-transporting properties and a site for luminescence. The chloroacetamide group offers a reactive handle for further functionalization, allowing the molecule to be incorporated into larger polymeric structures or to have its electronic properties tuned for specific emission colors. The development of metal complexes of this compound could also lead to new phosphorescent emitters for high-efficiency OLEDs.
Design of Self-Assembled Systems for Molecular Recognition and Controlled Function
Self-assembly is a process where molecules spontaneously organize into ordered structures. This bottom-up approach is a powerful tool for creating functional nanomaterials. The structure of this compound contains elements that can drive self-assembly, such as the planar aromatic quinoline ring which can participate in π-π stacking interactions, and the amide group which can form hydrogen bonds.
Biological Activity and Mechanistic Investigations
Antimicrobial Potential of N1-(8-quinolyl)-2-chloroacetamide and its Derivatives
The chloroacetamide functional group is a key pharmacophore that has been explored for its antimicrobial effects. researchgate.net Research into N-aryl 2-chloroacetamides has demonstrated their potential as antimicrobial agents, including as antifungal and disinfectant compounds. researchgate.net The reactivity of the chlorine atom allows for interaction with biological nucleophiles, which is a proposed basis for their antimicrobial action. researchgate.net
Derivatives of chloroacetamide have been systematically evaluated for their efficacy against a range of pathogenic bacteria. In one study, a series of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides were tested for their antimicrobial activity. researchgate.netnih.gov
The findings indicated that all the tested chloroacetamide derivatives were effective against the Gram-positive bacteria Staphylococcus aureus (S. aureus) and methicillin-resistant S. aureus (MRSA). researchgate.netnih.gov Their activity against the Gram-negative bacterium Escherichia coli (E. coli) was found to be less pronounced. researchgate.netnih.gov The minimum inhibitory concentrations (MIC) for the most sensitive strains, S. aureus and MRSA, were generally below 100 µg/mL. researchgate.net For instance, compounds with specific substitutions on the phenyl ring demonstrated notable activity, which in some cases was comparable to the antibiotic rifampicin. researchgate.net The lipophilicity conferred by certain substituents, such as halogens on the phenyl ring, is thought to enhance the passage of these molecules through the bacterial cell membrane. researchgate.net
Table 1: Antibacterial Activity of N-(substituted phenyl)-2-chloroacetamide Derivatives
| Bacterial Strain | Compound Type | Observed Activity (MIC Range in µg/mL) | Reference |
|---|---|---|---|
| S. aureus | N-(substituted phenyl)-2-chloroacetamides | 40 - 130 | researchgate.net |
| MRSA | N-(substituted phenyl)-2-chloroacetamides | 40 - 130 | researchgate.net |
| E. coli | N-(substituted phenyl)-2-chloroacetamides | Less effective, higher MIC values | researchgate.netnih.gov |
The antifungal properties of chloroacetamide derivatives have also been a significant area of investigation. Studies have shown their effectiveness against various fungal pathogens, including species of Candida and dermatophytes. researchgate.netnih.gov For example, certain N-(substituted phenyl)-2-chloroacetamides exhibited moderate activity against Candida albicans. nih.gov
Further research on other chloroacetamide derivatives highlighted their potent anti-Candida and anti-dermatophytic capabilities. researchgate.net Three specific compounds in one study were particularly effective against Candida species with a Minimum Inhibitory Concentration (MIC) range of 25-50 µg/mL and against dermatophytes with a MIC range of 3.12-50 µg/mL. researchgate.net
Table 2: Antifungal Activity of Chloroacetamide Derivatives
| Fungal Strain | Compound Type | Observed Activity (MIC Range in µg/mL) | Reference |
|---|---|---|---|
| Candida species | Chloroacetamide derivatives | 25 - 50 | researchgate.net |
| Dermatophytes | Chloroacetamide derivatives | 3.12 - 50 | researchgate.net |
| Candida albicans | N-(substituted phenyl)-2-chloroacetamides | Moderately effective | nih.gov |
The mechanism underlying the antimicrobial activity of chloroacetamide derivatives is an area of active research. The reactive chloroacetyl group is believed to be crucial for their biological effects. researchgate.net It is proposed that these compounds can act as alkylating agents, reacting with nucleophilic groups present in essential biomolecules of microbial cells, such as enzymes and proteins, thereby disrupting their function.
In the context of antifungal activity, it has been suggested that the mechanism of action for some chloroacetamide derivatives does not involve complexation with ergosterol, a key component of the fungal cell membrane. researchgate.net This indicates that these compounds may act on other targets within the fungal cell membrane or through different pathways. researchgate.net
Antiproliferative and Anticancer Properties
The potential of chloroacetamide derivatives extends to anticancer applications. The structural features of these compounds allow for interactions with various biological targets implicated in cancer progression.
Research has demonstrated the cytotoxic effects of chloroacetamide derivatives against human cancer cell lines. For instance, synthesized 2-chloroacetamides have shown significant cytotoxic activity. While specific data for this compound is not detailed, related structures have been evaluated. For example, quinoxaline-2-carboxamide (B189723) derivatives, which are structurally related to the quinoline (B57606) portion of the target compound, have been identified as potential antineoplastic agents. One such derivative displayed selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cell lines.
Table 3: In Vitro Cytotoxicity of a Quinoxaline-2-Carboxamide Derivative
| Cancer Cell Line | Compound Type | Observed Effect |
|---|---|---|
| Hepatic (HepG2) | N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | Selective cytotoxicity |
| Ovarian (SK-OV-3) | N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | Selective cytotoxicity |
| Prostate (PC-3) | N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | Selective cytotoxicity |
The anticancer effects of many therapeutic agents are mediated through the induction of programmed cell death (apoptosis) or the arrest of the cell cycle. Chloroacetamide derivatives are thought to employ these mechanisms. The induction of cell cycle arrest is a primary effect noted for some related inhibitor classes. This arrest can occur at different phases of the cell cycle, preventing the proliferation of cancer cells.
Mechanistically, these effects can be triggered by the inhibition of key regulatory proteins. For example, the inhibition of NEDD8-activating enzyme (NAE) by investigational inhibitors can lead to an accumulation of substrates like the CDK inhibitors p21Cip1 and p27Kip1. This accumulation can result in cell cycle arrest and, in some cases, a form of mitotic catastrophe leading to apoptosis.
Neuroprotective Effects and Metal Ion Homeostasis Regulation
There is currently no available scientific literature or published research data detailing the neuroprotective effects of this compound. Consequently, its potential role in regulating metal ion homeostasis within the central nervous system has not been investigated.
While derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) have been explored for their neuroprotective properties, often linked to their ability to chelate metal ions and modulate oxidative stress, no such studies have been extended to this compound. acs.orgnih.govmdpi.comresearchgate.netmdpi.com Therefore, no data on its efficacy in preclinical models of neurodegenerative diseases or its impact on neuronal cell viability under stress conditions can be provided.
Enzyme Inhibition Studies, Particularly Metalloenzymes
Specific inhibitory activity of this compound against any enzyme, including metalloenzymes, has not been reported in the accessible scientific literature. Metalloenzymes are a broad class of enzymes that contain a metal ion cofactor and are crucial for various physiological processes. nih.gov
Although other quinoline-based structures, such as certain quinoline-2-carboxamides, have been synthesized and evaluated as inhibitors of metalloenzymes like carbonic anhydrase, no such research has been published for this compound. researchgate.netnih.govnih.gov As a result, there are no available inhibition constants (Kᵢ) or IC₅₀ values to report.
Table 1: Enzyme Inhibition Data for this compound
No data available.
Cellular Responses and Toxicological Mechanisms at Sub-Therapeutic Concentrations
Investigations into the cellular responses and toxicological mechanisms of this compound at sub-therapeutic concentrations have not been documented. Research into how this specific compound affects cellular pathways, induces potential toxicity, or modulates gene expression is absent from the current body of scientific literature.
Advanced Research Perspectives and Future Directions
Integration with Nanotechnology for Enhanced Applications
The versatile properties of quinoline (B57606) derivatives make them prime candidates for integration with nanotechnology to create advanced materials with tailored functionalities. The 8-quinolyl moiety in N1-(8-quinolyl)-2-chloroacetamide is of particular interest due to its inherent fluorescence and metal-chelating properties. These characteristics open up avenues for the development of novel nanosensors and drug delivery systems.
Researchers have successfully utilized quinoline derivatives to create fluorescent small molecule scaffolds for live-cell imaging. nih.gov The quinoline core acts as a fluorophore whose emission properties can be finely tuned. nih.gov By tethering this compound to nanoparticles, it is conceivable to develop highly sensitive and selective fluorescent probes for detecting specific analytes or monitoring biological processes at the nanoscale. The chloroacetamide group provides a reactive handle for covalent attachment to various nanostructures, such as gold nanoparticles, quantum dots, or silica (B1680970) nanoparticles, ensuring the stability of the hybrid material.
Furthermore, the metal-chelating ability of the 8-quinolinol structure, a close relative of the 8-aminoquinoline (B160924) in the target compound, has been extensively studied. acs.org This property could be harnessed in the design of nanocarriers for targeted drug delivery. This compound-functionalized nanoparticles could be engineered to bind specific metal ions, which in turn could trigger the release of a therapeutic payload in a controlled manner.
Table 1: Potential Nanotechnology Applications of this compound
| Application Area | Proposed Role of this compound | Potential Advantages |
| Nanosensors | Fluorescent probe for analyte detection | High sensitivity and selectivity due to the quinoline core's photophysical properties. |
| Bioimaging | Component of fluorescent scaffolds for live-cell imaging | Tunable emission spectra and potential for multicolor imaging. nih.gov |
| Drug Delivery | Functional group on nanocarriers for targeted release | Controlled release mechanisms based on metal chelation or enzymatic cleavage of the amide bond. |
| Functional Materials | Building block for coordination polymers | Creation of materials with unique photoluminescent and magnetic properties. mdpi.com |
Exploration in Catalysis and Asymmetric Synthesis
The structural features of this compound suggest its potential utility as a ligand in catalysis, particularly in the realm of asymmetric synthesis. The 8-aminoquinoline scaffold has been successfully employed in the design of chiral ligands for metal-catalyzed reactions. For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in rhodium-catalyzed asymmetric transfer hydrogenation of dihydroisoquinolines, which are precursors to biologically active alkaloids. mdpi.com
The nitrogen atom of the quinoline ring and the amide nitrogen in this compound can act as bidentate coordinating sites for a metal center. The chloroacetamide moiety offers a site for further modification, allowing for the synthesis of a library of chiral ligands with varying steric and electronic properties. These tailored ligands could be instrumental in developing highly enantioselective catalysts for a range of organic transformations.
Moreover, chloroacetamides themselves can participate in catalytic reactions. Palladium-catalyzed alkynylation of 2-chloroacetamides with potassium alkynyltrifluoroborates has been demonstrated as a method for synthesizing β,γ-alkynyl amides. nih.gov This highlights the potential for this compound to serve not only as a ligand but also as a substrate in cross-coupling reactions to generate more complex molecular architectures.
Table 2: Potential Catalytic Roles of this compound
| Catalytic Role | Description | Potential Reactions |
| Chiral Ligand | The 8-aminoquinoline core can be modified to create chiral ligands for asymmetric catalysis. | Asymmetric hydrogenation, C-H activation, cross-coupling reactions. |
| Substrate | The chloroacetamide group can undergo nucleophilic substitution or cross-coupling reactions. | Synthesis of complex amides, heterocycle formation. nih.gov |
| Precursor | Can be a starting material for the synthesis of more elaborate catalytic systems. | Development of bifunctional catalysts combining a metal-binding site and a reactive center. |
Rational Design and De Novo Synthesis of Next-Generation Analogues
The principles of rational design can be systematically applied to this compound to develop next-generation analogues with enhanced or entirely new functionalities. This approach involves making targeted structural modifications to optimize the molecule's properties for a specific application. For instance, the rational design of quinoline derivatives has been extensively explored in the context of developing new anticancer agents and fluorescent probes. nih.govresearchgate.netrsc.org
By systematically varying the substituents on the quinoline ring or modifying the chloroacetamide side chain of this compound, it is possible to fine-tune its electronic, steric, and photophysical properties. For example, the introduction of electron-donating or electron-withdrawing groups on the quinoline nucleus can modulate its fluorescence quantum yield and emission wavelength. researchgate.net Similarly, replacing the chlorine atom in the acetamide (B32628) moiety with other functional groups could lead to analogues with different reactivity profiles or biological targets.
De novo synthesis strategies, which involve building novel molecular structures from the ground up, can also be employed to create innovative analogues. This could involve combining the 8-quinolyl-acetamide scaffold with other pharmacophores or functional motifs to generate hybrid molecules with dual or synergistic activities. The synthesis of quinoline-based hybrids has shown promise in various therapeutic areas. researchgate.net
Computational Chemistry-Driven Drug Discovery and Development Initiatives
Computational chemistry provides a powerful toolkit for accelerating the discovery and development of new drug candidates. In the context of this compound, computational methods can be employed to predict its biological activities, understand its mechanism of action at a molecular level, and guide the design of more potent and selective analogues.
Molecular docking studies can be used to predict the binding affinity of this compound and its derivatives to various biological targets, such as enzymes and receptors. nih.govnih.gov For example, computational studies on substituted quinoline derivatives have been used to identify potential inhibitors of EGFR kinases in non-small cell lung cancer. nih.gov Similar approaches could be applied to this compound to explore its potential as an inhibitor of other clinically relevant enzymes.
Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to establish a mathematical relationship between the chemical structure of a series of this compound analogues and their biological activity. frontiersin.org This information can then be used to design new compounds with improved therapeutic potential.
Table 3: Computational Approaches for the Study of this compound
| Computational Method | Application | Potential Outcome |
| Molecular Docking | Predict binding modes and affinities to biological targets. | Identification of potential therapeutic targets and lead optimization. nih.govnih.gov |
| Molecular Dynamics | Simulate the dynamic behavior of the molecule and its interactions. | Understanding of binding stability and conformational changes. |
| QSAR | Correlate chemical structure with biological activity. | Design of new analogues with enhanced potency and selectivity. frontiersin.org |
| DFT Calculations | Investigate electronic structure and reactivity. | Prediction of spectroscopic properties and reaction mechanisms. mdpi.com |
Sustainable Chemistry Approaches in the Synthesis and Application of this compound
The principles of green and sustainable chemistry are becoming increasingly important in the chemical industry. The development of environmentally benign methods for the synthesis and application of this compound is a crucial area of future research. Traditional methods for the synthesis of quinoline derivatives often involve harsh reaction conditions and the use of hazardous reagents. nih.gov
Recent advances in green chemistry have led to the development of more sustainable synthetic routes to quinolines, utilizing greener solvents, catalysts, and energy sources. researchgate.netasianpubs.orgacs.orgzenodo.org These approaches, which include microwave-assisted synthesis, ultrasound irradiation, and the use of recyclable catalysts, can significantly reduce the environmental impact of the manufacturing process. nih.gov Applying these green methodologies to the synthesis of this compound would be a significant step towards a more sustainable chemical enterprise.
Furthermore, exploring the use of this compound in applications that contribute to sustainability, such as in the development of new catalysts for green chemical processes or in the design of environmentally friendly corrosion inhibitors, would further enhance its green credentials.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for N1-(8-quinolyl)-2-chloroacetamide, and what reaction conditions are critical for successful synthesis?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or C-amidoalkylation. A common approach involves reacting 8-aminoquinoline with chloroacetyl chloride in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C, followed by gradual warming to room temperature . Base catalysts like triethylamine are often used to neutralize HCl byproducts. Purification typically involves recrystallization from ethanol or aqueous mixtures. Key variables include solvent polarity, temperature control, and stoichiometric ratios of reactants .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they reveal?
- Methodological Answer :
- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O) and hydrogen-bonding networks critical for packing stability .
- NMR spectroscopy : ¹H NMR identifies aromatic protons from the quinoline moiety (δ 8.5–9.0 ppm) and the chloroacetamide methylene group (δ ~4.2 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and C–Cl (δ ~40 ppm) signals .
- FT-IR : Peaks at ~1680 cm⁻¹ (amide C=O stretch) and ~680 cm⁻¹ (C–Cl stretch) validate functional groups .
Q. What role does this compound serve as an intermediate in medicinal chemistry?
- Methodological Answer : It acts as a precursor for bioactive derivatives, such as (quinolin-8-yloxy)acetamides and enzyme inhibitors. For example, it can undergo nucleophilic substitution with heterocyclic amines to yield compounds with potential antimalarial or anticancer activity . Optimization of substituents on the quinoline ring can modulate target selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data in spectroscopic analysis of chloroacetamide derivatives?
- Methodological Answer : Discrepancies in bond lengths or vibrational frequencies may arise from crystal packing effects (e.g., hydrogen bonding) not accounted for in gas-phase computational models. Strategies include:
- Performing solid-state DFT calculations incorporating periodic boundary conditions .
- Comparing experimental IR/Raman spectra with scaled computational spectra (e.g., using scaling factors for B3LYP/6-31G* models) .
- Validating intramolecular interactions via Hirshfeld surface analysis .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Stepwise temperature control : Maintain low temperatures (<5°C) during exothermic steps (e.g., acylation) to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to prevent hydrolysis .
- Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to improve reactivity in biphasic systems .
- In-line monitoring : Employ techniques like TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .
Q. How do intramolecular interactions influence the crystallographic packing and stability of this compound derivatives?
- Methodological Answer : Intramolecular C–H···O interactions reduce conformational flexibility, stabilizing planar configurations. Intermolecular N–H···O hydrogen bonds form 1D chains or 2D sheets, as observed in related structures . These interactions can be probed via temperature-dependent crystallography or variable-temperature NMR to assess thermal stability .
Q. What computational methods predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- DFT calculations : Determine frontier molecular orbitals (HOMO/LUMO) to identify sites for nucleophilic/electrophilic attack .
- Molecular docking : Screen for binding affinities with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
- Solvent effect modeling : Use COSMO-RS to predict solubility and reaction rates in non-conventional solvents (e.g., ionic liquids) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential HCl vapor release during synthesis .
- Waste disposal : Neutralize chloroacetamide residues with sodium bicarbonate before disposal to minimize environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
